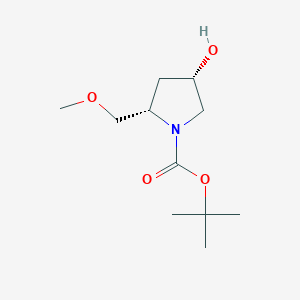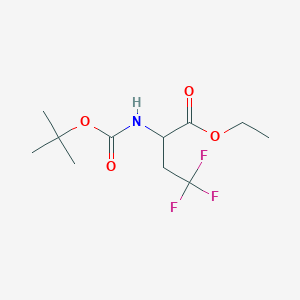
1-But-3-ynyl-3,3-dimethylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-But-3-ynyl-3,3-dimethylazepane” is a chemical compound with the CAS Number: 1861722-17-9 . It has a molecular weight of 179.31 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “1-But-3-ynyl-3,3-dimethylazepane” is1S/C12H21N/c1-4-5-9-13-10-7-6-8-12(2,3)11-13/h1H,5-11H2,2-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical form of “1-But-3-ynyl-3,3-dimethylazepane” is liquid . It has a molecular weight of 179.31 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-But-3-ynyl-3,3-dimethylazepane, a compound related to prop-2-ynyl mesylates and other alkynyl derivatives, is a significant component in various chemical synthesis and reactions. Research has uncovered its utility in:
- Propargylation of aldehydes to produce but-3-yn-1-ols and allenylation of aldehydes to generate buta-2,3-dien-1-ols, indicating its pivotal role in the synthesis of complex organic structures (Masuyama et al., 2000).
- Generation of (alk-1-ynyl)halocarbenes from 3-substituted 1,1,1,3-tetrahalopropanes, demonstrating its part in forming cyclopropanes and engaging in carbene chemistry (Shavrin et al., 2002).
Photovoltaics and Light Sensitization
Research into photovoltaics has recognized derivatives of 1-But-3-ynyl-3,3-dimethylazepane for their role in light sensitization:
- Improvement in photoelectric conversion efficiency in dye-sensitized solar cells, showcasing its relevance in renewable energy technologies (Wu et al., 2009).
Catalysis and Chemical Transformations
This compound and its derivatives have also been investigated for their role in catalysis and facilitating chemical transformations:
- Involvement in palladium-catalyzed intra/intermolecular cascade cross couplings, contributing to the synthesis of complex molecular structures (Demircan, 2014).
- Participation in gold-catalyzed glycosylations for oligosaccharide synthesis, displaying its potential in biochemistry and drug design (Adhikari et al., 2013).
Safety And Hazards
The safety information for “1-But-3-ynyl-3,3-dimethylazepane” includes several hazard statements: H302, H315, H318, H335 . The compound is considered dangerous, with precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
1-but-3-ynyl-3,3-dimethylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-4-5-9-13-10-7-6-8-12(2,3)11-13/h1H,5-11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXBQSJVQUEGNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN(C1)CCC#C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-3-ynyl-3,3-dimethylazepane | |
CAS RN |
1861722-17-9 |
Source


|
| Record name | 1-(but-3-yn-1-yl)-3,3-dimethylazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)
![N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2401792.png)

![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)
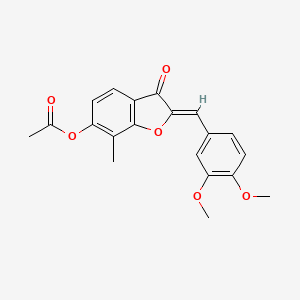
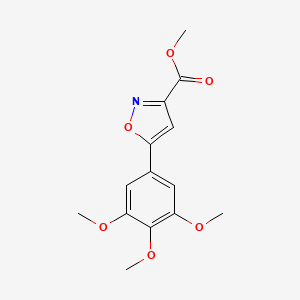
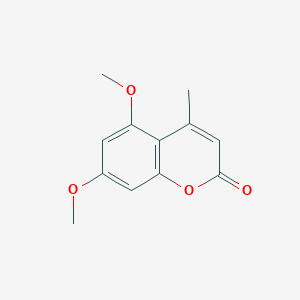
![4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile](/img/structure/B2401800.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)
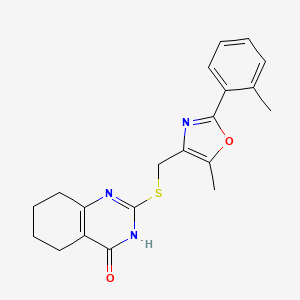
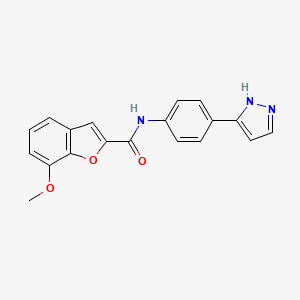
![N-butyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2401807.png)
